1-(1-Bromo-2-fluorobutan-2-yl)-4-fluorobenzene
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Overview
Description
1-(1-Bromo-2-fluorobutan-2-yl)-4-fluorobenzene, or 1-FBF, is a fluorinated organic compound with a variety of applications in research and industry. It is a versatile building block for organic synthesis, with a wide range of potential uses in pharmaceuticals, biotechnology, and other fields. The compound has been studied for its unique properties, including its ability to act as a Lewis acid and as a potential reaction catalyst. In addition, 1-FBF has been investigated for its potential use in drug delivery, as a reagent for the synthesis of fluorinated compounds, and as a component in a range of biocatalytic systems.
Scientific Research Applications
Synthesis and Radiochemistry
- 1-Bromo-4-[18F]fluorobenzene is critical for 18F-arylation reactions in metallo-organic fluorophenyl compounds and Pd-catalyzed coupling, showing promising applications in radiochemistry (Ermert, Hocke, Ludwig, Gail, & Coenen, 2004).
Electrolyte Additives for Lithium-Ion Batteries
- 4-Bromo-2-fluoromethoxybenzene (BFMB) acts as a bifunctional electrolyte additive in lithium-ion batteries, enhancing their thermal stability and providing overcharge protection and fire retardancy (Zhang Qian-y, 2014).
Organometallic Chemistry
- Fluorinated benzenes, including compounds related to 1-(1-Bromo-2-fluorobutan-2-yl)-4-fluorobenzene, are increasingly recognized as versatile solvents in organometallic chemistry, especially for transition-metal-based catalysis (Pike, Crimmin, & Chaplin, 2017).
Electrochemical Fluorination
- The compound plays a role in the study of electrochemical fluorination mechanisms in aromatic compounds, contributing to understanding the formation of fluorinated products (Horio, Momota, Kato, Morita, & Matsuda, 1996).
Crystal Structure Analysis
- Research on crystalline fluorobenzenes, including those similar to this compound, helps in understanding C−H···F interactions in crystal structures, useful in material science and molecular design (Thalladi, Weiss, Bläser, Boese, Nangia, & Desiraju, 1998).
Viscosity Studies
- Its related compounds have been studied in viscosity measurements of binary liquid mixtures, contributing to the understanding of molecular interactions in solution (Yadava & Yadav, 2008).
Coordination Chemistry
- The coordination chemistry of fluorocarbons, which includes derivatives of fluorobenzenes, is crucial in understanding the interactions with metal ions, relevant in various chemical processes (Plenio, Hermann, & Diodone, 1997).
properties
IUPAC Name |
1-(1-bromo-2-fluorobutan-2-yl)-4-fluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF2/c1-2-10(13,7-11)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHAGXNRGCSNGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CBr)(C1=CC=C(C=C1)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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